molecular formula C11H16N2 B13855831 3-Pyridin-3-ylcyclohexanamine

3-Pyridin-3-ylcyclohexanamine

Cat. No.: B13855831
M. Wt: 176.26 g/mol
InChI Key: ZYYYYKKXOVXHDP-UHFFFAOYSA-N
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Description

3-Pyridin-3-ylcyclohexanamine is an organic compound that features a cyclohexane ring substituted with an amine group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-3-ylcyclohexanamine typically involves the reaction of cyclohexanone with pyridine under specific conditions. One common method is the reductive amination of cyclohexanone with pyridine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions tailored to the large-scale production requirements.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-3-ylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or the pyridine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group or the pyridine ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted pyridine or cyclohexane compounds.

Scientific Research Applications

3-Pyridin-3-ylcyclohexanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Pyridin-3-ylcyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridin-2-ylcyclohexanamine: Similar structure but with the pyridine ring attached at a different position.

    4-Pyridin-3-ylcyclohexanamine: Another isomer with the pyridine ring attached at the fourth position.

    Cyclohexylamine: Lacks the pyridine ring but shares the cyclohexane and amine components.

Uniqueness

3-Pyridin-3-ylcyclohexanamine is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its isomers, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-pyridin-3-ylcyclohexan-1-amine

InChI

InChI=1S/C11H16N2/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h2,4,6,8-9,11H,1,3,5,7,12H2

InChI Key

ZYYYYKKXOVXHDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)C2=CN=CC=C2

Origin of Product

United States

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